Product packaging for 5-Fluoro-3-azabicyclo[4.1.0]heptane(Cat. No.:)

5-Fluoro-3-azabicyclo[4.1.0]heptane

Cat. No.: B12950261
M. Wt: 115.15 g/mol
InChI Key: MDUJFLHUXRIJHZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-azabicyclo[4.1.0]heptane is a fluorinated bicyclic amine that serves as a valuable, structurally rigid scaffold in medicinal chemistry and drug discovery. Its core structure features a strained cyclopropane ring fused to a piperidine-like system, with a fluorine atom at the 5-position, conferring unique stereoelectronic properties that can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . This compound is part of a class of azabicyclo[4.1.0]heptane derivatives that have been investigated as allosteric modulators for therapeutic targets, such as the M4 muscarinic acetylcholine receptor, highlighting its relevance in the development of potential treatments for nervous system and psychiatric disorders . The incorporation of fluorine into organic compounds is a well-established strategy to modulate physicochemical properties, including lipophilicity, pKa, and membrane permeability, making this fluorinated azabicyclic building block particularly useful for creating novel bioactive molecules . Researchers can utilize this scaffold to explore structure-activity relationships and to introduce three-dimensional complexity into their compounds. (1R,5S,6S)-5-Fluoro-3-azabicyclo[4.1.0]heptane is supplied with a typical purity of 98% . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should refer to the Safety Data Sheet (SDS) prior to handling. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FN B12950261 5-Fluoro-3-azabicyclo[4.1.0]heptane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6-3-8-2-4-1-5(4)6/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUJFLHUXRIJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(CNC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 3 Azabicyclo 4.1.0 Heptane and Derivatives

Construction of the Azabicyclo[4.1.0]heptane Core Structure

The creation of the fundamental azabicyclo[4.1.0]heptane scaffold is a critical first step. Various synthetic strategies have been developed to achieve this, including intramolecular cyclopropanation, cycloaddition reactions, and intramolecular cyclization from acyclic or monocyclic precursors.

Intramolecular Cyclopropanation Strategies

Intramolecular cyclopropanation is a powerful method for forming the fused cyclopropane (B1198618) ring of the azabicyclo[4.1.0]heptane system. This can be achieved through both metal-catalyzed and transition-metal-free approaches.

Transition metal catalysis is a highly effective strategy for constructing cyclopropanes. univasf.edu.br Catalysts based on copper, rhodium, palladium, and other metals are frequently employed to decompose diazo compounds, generating metal-carbene intermediates that then undergo intramolecular cyclopropanation. thieme-connect.deresearchgate.netmdpi.com For instance, rhodium complexes are particularly popular for intramolecular cyclopropanation reactions and have been used in the synthesis of azabicyclo[4.1.0]heptane derivatives. sci-hub.se The choice of metal and ligands can significantly influence the stereoselectivity of the reaction. thieme-connect.de Copper-catalyzed decomposition of diazoalkanes has been a foundational method, while iron-catalyzed reactions have emerged as a more recent, synthetically useful alternative. thieme-connect.denih.gov

Key Metal Catalysts in Cyclopropanation:

Metal Catalyst Precursor Key Features
Rhodium Diazo compounds High efficiency and stereocontrol. sci-hub.se
Copper Diazo compounds Widely used, often with chiral ligands for asymmetric synthesis. thieme-connect.de
Iron Diazo compounds, Amines Less expensive, synthetically useful in aqueous media. thieme-connect.de

In a move towards more sustainable synthetic methods, transition-metal-free approaches have been developed. One such method is the radical oxidative cyclopropanation of aza-1,6-enynes. rsc.orgdntb.gov.ua This strategy allows for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives through a cascade reaction that forms multiple bonds in a single step under mild conditions. rsc.orgdntb.gov.uarsc.org The reaction is often initiated by a radical species, leading to the cyclization of the aza-1,6-enyne to form the bicyclic core. acs.org This method is valued for its operational simplicity and wide functional group tolerance. rsc.orgresearchgate.net A notable example involves the use of iodine and tert-butyl hydroperoxide (TBHP) to generate azabicyclo[4.1.0]heptane-2,4,5-trione derivatives in good to excellent yields. rsc.org

Cycloaddition Reactions for Bicyclic Scaffold Formation

Cycloaddition reactions offer another powerful route to the azabicyclo[4.1.0]heptane skeleton. acs.org These reactions can form the bicyclic system in a single, often highly stereocontrolled, step. For example, visible light-induced photochemical [2+1]-cycloadditions of nucleophilic siloxy carbenes with olefins can produce azabicyclo[4.1.0]heptanes. scispace.com This method is advantageous as it avoids the need for external catalysts or diazo compounds. scispace.com Another approach involves the Diels-Alder reaction, a cornerstone of cyclic compound synthesis, which can be adapted to form the six-membered ring of the azabicyclo[4.1.0]heptane system with high regio- and stereocontrol. smolecule.com Additionally, 1,3-dipolar cycloaddition reactions, sometimes catalyzed by silver(I) complexes, can be employed to construct the bicyclic framework. smolecule.com

Intramolecular Cyclization from Precursors (e.g., Substituted Azetidine (B1206935) Derivatives)

The construction of the azabicyclo[4.1.0]heptane core can also be achieved through the intramolecular cyclization of suitably substituted precursors, such as azetidine derivatives. acs.org This strategy involves creating a monocyclic azetidine ring first, which is then elaborated with a side chain capable of undergoing cyclization to form the fused cyclopropane ring. acs.orgharvard.edu Base-mediated intramolecular cyclization is a common method used to form the initial azetidine ring, although it may result in a mixture of diastereomers. acs.orgharvard.edu Subsequent functionalization and ring-closing reactions can then be used to complete the bicyclic structure. acs.org While this approach can be lengthy, it allows for the introduction of diverse functionalities. acs.orgharvard.edu

Regioselective Introduction of the Fluorine Substituent at Position 5

Once the azabicyclo[4.1.0]heptane core is established, the next critical step is the regioselective introduction of the fluorine atom at the 5-position. The presence of fluorine can significantly impact the molecule's properties, including its basicity, metabolic stability, and binding affinity to biological targets. ucla.edu

The introduction of fluorine is typically achieved using specialized fluorinating agents. The choice of reagent and reaction conditions is crucial to ensure the correct regiochemistry and stereochemistry of the final product. One common approach involves the use of difluoromethylation reagents. The reaction often requires precise control over temperature and pH to achieve the desired outcome.

Another strategy involves the ring-opening of a precursor epoxide with a fluoride (B91410) source. For example, the fluoride opening of oxiranes can be a stereocontrolled method for introducing fluorine. scispace.commdpi.com Similarly, the ring-opening of aziridines with a fluoride source, such as a combination of benzoyl fluoride and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can be used to generate β-fluoroamines, which are precursors to fluorinated piperidines. ucla.edu This method can be rendered enantioselective through the use of cooperative Lewis acid catalysis. ucla.edu

Fluorination Strategies:

Method Reagent/Conditions Key Features
Direct Fluorination Difluoromethylation reagents Requires precise control of temperature and pH.
Epoxide Ring-Opening Fluoride source Stereocontrolled introduction of fluorine. scispace.commdpi.com

Electrophilic Fluorination Methodologies

The direct introduction of a fluorine atom onto the 3-azabicyclo[4.1.0]heptane core is predominantly accomplished through electrophilic fluorination. This method relies on the reaction of a nucleophilic precursor with a reagent that delivers an electrophilic fluorine species ("F+").

Among the various electrophilic fluorinating agents, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are prominent. Selectfluor is often favored for its stability, ease of handling as a crystalline solid, and high reactivity. The fluorination reaction typically involves treating a suitable substrate, such as an enol acetate (B1210297) or a silyl (B83357) enol ether derived from the corresponding ketone, with Selectfluor.

NFSI is another powerful and widely used electrophilic fluorinating agent. It is also a stable solid and offers excellent reactivity. The choice between Selectfluor and NFSI often depends on the specific substrate and the desired reaction outcome, with both reagents being capable of effecting the desired fluorination.

A representative example involves the fluorination of a protected 3-azabicyclo[4.1.0]heptan-5-one derivative. The ketone is first converted to an enol acetate, which is then reacted with Selectfluor in a suitable solvent mixture, such as acetonitrile (B52724) and water, to yield the fluorinated product.

Considerations for Fluorine Introduction in Bicyclic Systems

The introduction of a fluorine atom into the rigid, bicyclic framework of 3-azabicyclo[4.1.0]heptane presents unique stereochemical challenges. The conformational constraints of the bicyclic system play a crucial role in directing the approach of the electrophilic fluorinating agent, thereby influencing the stereochemical outcome of the reaction.

The facial selectivity of the fluorination is a paramount consideration, as it dictates the spatial orientation of the newly introduced fluorine atom. The steric bulk of the bicyclic system often leads to a preferred direction of attack for the fluorinating agent, resulting in the formation of a major diastereomer. For instance, the fluorination of N-protected 3-azabicyclo[4.1.0]heptan-5-one derivatives has been shown to proceed with a degree of diastereoselectivity.

Understanding and controlling the stereochemistry of the fluorination is critical for the synthesis of enantiomerically pure compounds with defined biological activity. Detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), is essential for elucidating the stereochemical configuration of the fluorinated products.

Protecting Group Strategies for Amine Functionality

The secondary amine within the 3-azabicyclo[4.1.0]heptane ring system is nucleophilic and can interfere with various synthetic transformations. Consequently, the protection of this amine is a fundamental step in the synthesis of 5-fluoro-3-azabicyclo[4.1.0]heptane and its derivatives.

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the amine functionality in this context. The N-Boc protection is typically achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. The Boc group offers the advantage of being stable under a variety of reaction conditions, including those used for electrophilic fluorination.

Furthermore, the Boc group can be readily cleaved under acidic conditions, allowing for the deprotection of the amine at a later stage of the synthesis for further functionalization. The presence of the bulky Boc group can also influence the stereochemical course of subsequent reactions by imparting steric bias.

Divergent Synthesis of Functionalized Azabicyclo[4.1.0]heptane Building Blocks

The development of divergent synthetic routes allows for the efficient generation of a diverse array of functionalized azabicyclo[4.1.0]heptane building blocks from a common intermediate. This strategy is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR).

A typical divergent approach may commence with the synthesis of a core N-protected 3-azabicyclo[4.1.0]heptanone. This key intermediate can then be subjected to various transformations to introduce diversity. For example, electrophilic fluorination can be employed to install the fluorine atom, as previously described.

The ketone functionality can also serve as a handle for a range of chemical modifications, such as reduction to the corresponding alcohol, followed by further derivatization. Following the construction of the desired functionalized scaffold, the protecting group on the nitrogen atom can be removed, and the resulting amine can be acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents. This divergent approach provides a powerful platform for the synthesis of libraries of novel compounds for biological screening.

Chemical Reactivity and Functional Group Transformations

Oxidation Reactions of the Azabicyclo[4.1.0]heptane System

The azabicyclo[4.1.0]heptane core can be susceptible to oxidation, potentially leading to a variety of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 5-Fluoro-3-azabicyclo[4.1.0]heptane with potent oxidants like potassium permanganate (B83412) or chromium trioxide are not extensively detailed in the provided search results, general principles of organic chemistry suggest that the secondary amine and the carbon-hydrogen bonds of the bicyclic system could be targets for oxidation.

Oxidation of the nitrogen atom could lead to the formation of an N-oxide or, with stronger oxidizing agents, could result in ring-opening reactions. The presence of the fluorine atom, an electron-withdrawing group, may influence the electron density at the nitrogen atom, potentially affecting its susceptibility to oxidation.

A recent study describes the oxidative cyclopropanation of aza-1,6-enynes to synthesize azabicyclo[4.1.0]heptane-2,4,5-trione derivatives using iodine and tert-butyl hydroperoxide (TBHP). rsc.org This suggests that under specific conditions, the bicyclic system can be formed through an oxidative pathway. Another study mentions the oxidation of N-substituted cyclopropylamines, which can lead to ring-opening, highlighting the reactivity of the cyclopropane (B1198618) ring under oxidative stress. acs.org

Oxidizing Agent Potential Product(s) Reference
Potassium PermanganateN-oxide, Ring-opened products
Chromium TrioxideN-oxide, Ring-opened products
Iodine/TBHPAzabicyclo[4.1.0]heptane-2,4,5-trione (from aza-1,6-enynes) rsc.org

Reduction Reactions of the Azabicyclo[4.1.0]heptane System

The reduction of the azabicyclo[4.1.0]heptane system can be achieved using various reducing agents. For instance, a patent describes the reduction of a related 3-benzyl-2-oxo-3-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester using lithium aluminum hydride to yield the corresponding diol. google.com This indicates that carbonyl groups introduced onto the bicyclic framework can be readily reduced without affecting the core structure under these conditions.

While specific examples with sodium borohydride (B1222165) are not provided, it is a milder reducing agent than lithium aluminum hydride and would be expected to reduce ketone or aldehyde functionalities on the ring without cleaving the strained cyclopropane or the piperidine (B6355638) ring.

Reducing Agent Substrate Functional Group Product Functional Group Reference
Lithium Aluminum HydrideEster, Carboxylic AcidAlcohol google.com
Sodium BorohydrideKetone, AldehydeAlcohol

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a key feature of the chemistry of this compound, allowing for the introduction of a wide range of functional groups.

The fluorine atom on the bicyclic frame can potentially be displaced by a nucleophile, although the C-F bond is generally strong and less reactive than other carbon-halogen bonds. d-nb.info The success of such a substitution would depend on the reaction conditions and the nature of the nucleophile. The presence of the bicyclic system and the nitrogen atom can influence the reactivity of the C-F bond. For instance, a related compound, tert-butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate, is noted for its potential to undergo nucleophilic substitution at the bromomethyl group, highlighting the reactivity of halogenated positions on this scaffold. smolecule.com

Research on the enantioselective fluoride (B91410) ring-opening of aziridines to form trans-β-fluoroamines demonstrates the utility of fluoride as a nucleophile to create similar structural motifs. ucla.edu This suggests that the reverse reaction, the substitution of fluoride, would require specific activation.

The nitrogen atom in the 3-position is a nucleophilic center and can readily undergo reactions for further derivatization. A patent describes the N-alkylation of a related 3-azabicyclo[3.1.0]hexane derivative by treatment with sodium hydride and methyl iodide, indicating that the nitrogen of the azabicyclic system is available for substitution. google.com This allows for the introduction of various alkyl or acyl groups, providing a straightforward method for modifying the compound's properties.

Another patent details the reaction of a 3-azabicyclo[4.1.0]heptane derivative with a quinolone carboxylic acid, demonstrating the nitrogen's ability to act as a nucleophile in a more complex substitution reaction to form a new carbon-nitrogen bond. google.com

Reactivity Influences of the Bicyclic Framework and Fluorine Atom

The chemical reactivity of this compound is significantly influenced by the unique structural and electronic properties imparted by its bicyclic framework and the fluorine atom.

The bicyclo[4.1.0]heptane system contains a strained cyclopropane ring fused to a six-membered piperidine-like ring. This strain can make the cyclopropane ring susceptible to ring-opening reactions under certain conditions, such as with strong acids or during some oxidation reactions. acs.org

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. ucla.edu This can influence the basicity and nucleophilicity of the nearby nitrogen atom, potentially making it less reactive compared to a non-fluorinated analog. ucla.edu The fluorine atom can also affect the metabolic stability of the molecule, a property often exploited in medicinal chemistry. ucla.edu The C-F bond itself is very stable, making the fluorine atom a poor leaving group in nucleophilic substitution reactions unless specifically activated. d-nb.info

Stereochemical Considerations and Elucidation

Significance of Defined Stereochemistry in Azabicyclo[4.1.0]heptane Research

The rigid structure of the azabicyclo[4.1.0]heptane skeleton is a valuable feature in medicinal chemistry. This rigidity allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. The introduction of a fluorine atom, as in 5-Fluoro-3-azabicyclo[4.1.0]heptane, can further modulate the molecule's properties. Fluorine's high electronegativity and relatively small size can alter the compound's lipophilicity, metabolic stability, and binding interactions.

The stereochemistry of the fluorine atom and the substituents on the bicyclic ring is paramount, as different stereoisomers can exhibit vastly different biological activities. mdpi.com For instance, in the development of therapeutic agents, a specific enantiomer or diastereomer may be responsible for the desired pharmacological effect, while others may be inactive or even contribute to undesirable side effects. Therefore, the ability to synthesize and characterize stereochemically pure azabicyclo[4.1.0]heptane derivatives is of significant interest in drug discovery. nih.govacs.org The defined stereochemistry of these compounds makes them valuable for asymmetric synthesis, where chirality is crucial for biological activity.

Development of Stereoselective Synthetic Pathways

The synthesis of this compound and its derivatives with a specific stereochemistry presents a significant synthetic challenge. Researchers have developed various stereoselective strategies to control the formation of the desired isomers.

One common approach involves the use of fluorinating agents to introduce the fluorine atom into the bicyclic structure with control over the stereochemical outcome. The reaction conditions, including temperature and pH, must be precisely controlled to ensure the formation of the correct stereoisomer.

General strategies for the stereocontrolled synthesis of related bicyclic systems include:

Diastereoselective Aziridination and Fluorinative Transformation: This method involves the diastereoselective formation of an aziridine (B145994) ring on a cyclic precursor, followed by a ring-opening or rearrangement reaction using a fluorinating agent to introduce the fluorine atom. thieme-connect.com

Aza-Cope-Mannich Rearrangement: This powerful reaction has been used to prepare oxygenated bicyclic amino acids with precise control over stereochemistry. nih.gov This type of rearrangement could potentially be adapted for the synthesis of fluorinated analogs.

Palladium-Catalyzed Alkene Carboamination: This method allows for the synthesis of bicyclic sulfamides with good control of stereoselectivity. acs.org By manipulating the reaction conditions, it is possible to favor different mechanistic pathways and thus control the relative stereochemistry of the products. acs.org

The synthesis of enantiomerically pure derivatives can also be achieved through the use of chiral starting materials or through chiral resolution of a racemic mixture. acs.org

Analysis and Separation of Stereoisomers

Once a mixture of stereoisomers is synthesized, their analysis and separation are crucial steps. The different physical and chemical properties of diastereomers often allow for their separation using standard laboratory techniques.

Column Chromatography: Due to their different polarities and interactions with the stationary phase, diastereomers can often be separated by column chromatography. nih.gov The different dipole moments of fluorinated diastereomers can further aid in their separation. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers, chiral HPLC is a widely used and effective technique. google.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

The separation of diastereomers is a critical step in obtaining stereochemically pure compounds for further study and application. academie-sciences.fr

Structural Elucidation and Stereochemical Assignment Techniques

The unambiguous determination of the three-dimensional structure and stereochemistry of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: This is considered the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, the precise spatial arrangement of all atoms in the molecule can be determined. The crystal structure of a related compound, (1S,6R,7S)-3-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid, has been determined, confirming the geometry of the bicyclic core. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure and relative stereochemistry of molecules in solution.

¹H and ¹³C NMR: These techniques provide information about the connectivity and chemical environment of the atoms in the molecule. thieme-connect.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR technique can identify protons that are close to each other in space, which helps to determine the relative stereochemistry of the molecule.

¹⁹F NMR: For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing important structural information. beilstein-journals.org

The combination of these techniques allows for the comprehensive characterization of the stereochemistry of this compound, which is essential for understanding its chemical and biological properties.

Computational and Mechanistic Investigations

Quantum Mechanical Studies of Reaction Mechanisms (e.g., DFT Calculations)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in modeling the behavior of the 5-fluoro-3-azabicyclo[4.1.0]heptane scaffold. These computational methods allow for the prediction of charge distribution, which is crucial for understanding the compound's reactivity. For instance, in acidic conditions, the electronegativity of the fluorine atom is predicted to stabilize adjacent carbocations, thereby directing nucleophilic attacks and promoting regioselective ring-opening of the cyclopropane (B1198618) moiety.

DFT calculations are also employed to explore the mechanisms of reactions involving this bicyclic system. In studies of related azabicyclo[4.1.0]heptane derivatives, DFT has been used to support proposed reaction pathways, such as the radical-promoted cyclopropanation of aza-1,6-enynes. rsc.org These computational models provide insights into the energetics of various transition states and intermediates, helping to validate experimentally observed outcomes.

Furthermore, quantum mechanics calculations can be used to assess the reliability of relative conformer energies that are initially estimated using molecular mechanics. acs.org This cross-validation between different computational methods enhances the accuracy of conformational analysis.

Elucidation of Reaction Intermediates and Pathways (e.g., Real-time Mass Spectrometry Monitoring)

The identification of transient intermediates is critical for a complete understanding of reaction mechanisms. Real-time mass spectrometry (MS) monitoring has emerged as a powerful technique for this purpose. In the synthesis of related azabicyclo[4.1.0]heptane derivatives, online electrospray ionization mass spectrometry (ESI-MS) has been successfully used to detect and support proposed intermediate species in the reaction pathway. rsc.org For example, in a radical-promoted cyclopropanation reaction, intermediates with the same mass were detected, providing strong evidence for the proposed mechanism involving the generation of a radical species that subsequently attacks an alkene. rsc.org

While direct real-time MS monitoring of reactions involving this compound is not extensively documented in the provided results, the successful application of this technique to analogous systems highlights its potential for elucidating the specific pathways of this fluorinated compound. High-resolution mass spectrometry (HRMS) is also a critical tool for confirming the molecular formulas of intermediates and products in synthetic sequences.

Conformational Analysis of the Bicyclic Scaffold

The rigid bicyclo[4.1.0]heptane framework imposes significant conformational constraints. The fusion of the cyclopropane and piperidine-like rings limits the accessible conformations, which in turn influences the compound's biological activity and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for conformational analysis. For related bicyclic structures, detailed NMR studies, including ¹H and ¹³C NMR, as well as techniques like COSY, help in mapping the positions of substituents and defining the stereochemistry. The constrained geometry of the bicyclic system leads to distinct splitting patterns for the protons, providing valuable information about their spatial arrangement.

Computational methods, including molecular mechanics and quantum mechanics, are used to complement experimental data and provide a more detailed picture of the conformational landscape. acs.org These theoretical models can predict the relative energies of different conformers and identify the most stable arrangements of the bicyclic scaffold.

Theoretical Evaluation of Electronic Effects of Fluorine on Reactivity and Structure

The introduction of a fluorine atom into the 3-azabicyclo[4.1.0]heptane scaffold has profound electronic consequences that significantly modulate its reactivity and structural properties. Fluorine's high electronegativity creates a strong electron-withdrawing effect, which can stabilize adjacent carbocations and influence the regioselectivity of reactions like ring-opening. This electronic perturbation can also enhance the binding affinity of the molecule to biological targets, such as enzymes, through favorable electrostatic interactions.

Theoretical evaluations, often supported by DFT calculations, can quantify these electronic effects. For instance, computational studies can model the charge distribution within the molecule, highlighting the polarization of bonds and the resulting changes in reactivity at different sites. The fluorine atom's compact size, similar to that of a hydrogen atom, means that it introduces minimal steric hindrance while exerting a powerful electronic influence. d-nb.info This combination of properties makes fluorine a valuable substituent for fine-tuning the chemical and biological characteristics of the azabicyclo[4.1.0]heptane core.

Advanced Applications in Chemical Synthesis

Role as a Conformationally Constrained Building Block in Complex Molecule Synthesis

The rigid framework of 5-Fluoro-3-azabicyclo[4.1.0]heptane makes it an exemplary conformationally constrained building block. This rigidity is highly advantageous in the synthesis of complex molecules, particularly in medicinal chemistry, where precise control over the three-dimensional arrangement of atoms is crucial for biological activity. The introduction of such a constrained scaffold can significantly reduce the conformational entropy penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. rsc.org

The synthesis of complex molecules often involves the strategic incorporation of rigid scaffolds to orient functional groups in a specific and predictable manner. The 3-azabicyclo[4.1.0]heptane core serves this purpose effectively. For instance, derivatives of this bicyclic system have been utilized as key intermediates in the design of enzyme inhibitors and conformationally restricted peptides. The presence of the fluorine atom further influences the molecule's properties by altering its electronic environment, which can impact reactivity and pharmacokinetic profiles.

The application of related azabicyclic systems in the synthesis of complex bioactive molecules is well-documented. For example, the development of novel antibacterial agents has involved the incorporation of similar bicyclic amines into quinolone structures, demonstrating the utility of these scaffolds in creating potent therapeutic agents. nih.gov The rigid nature of the bicyclic core is instrumental in positioning key pharmacophoric elements for optimal interaction with their biological targets.

Precursors for Diverse Chemical Transformations and Derivative Synthesis

This compound is a versatile precursor that can undergo a variety of chemical reactions to yield a diverse array of derivatives. The reactivity of this compound is centered around several key features: the secondary amine, the fluorine-bearing carbon, and the cyclopropane (B1198618) ring.

The nitrogen atom within the bicyclic framework can be subjected to a range of transformations, including N-acylation, N-alkylation, and N-arylation, to introduce a wide variety of substituents. These modifications are fundamental in exploring the structure-activity relationships (SAR) of new chemical entities.

The fluorine atom can potentially be displaced under specific nucleophilic substitution conditions, although this is often challenging. More commonly, the presence of fluorine influences the reactivity of adjacent functional groups.

The synthetic utility of the 3-azabicyclo[4.1.0]heptane core is highlighted by the synthesis of various functionalized derivatives. For instance, a divergent strategy starting from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, has been employed to create a range of bifunctional derivatives, including novel bicyclic γ-amino acids. researchgate.net This approach underscores the value of the azabicyclic core as a starting point for generating a multitude of structurally distinct molecules.

A variety of reaction types can be performed on the 3-azabicyclo[4.1.0]heptane scaffold, as illustrated in the following table:

Reaction TypeReagents and ConditionsPotential Products
Oxidation Oxidizing agentsModified functional groups
Reduction Reducing agentsModified functional groups
Substitution Specific conditions for fluorine displacementSubstituted derivatives

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Azabicyclic Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries, which are essential for screening in drug discovery and chemical biology. nih.govscispace.com The 3-azabicyclo[4.1.0]heptane core is an excellent scaffold for DOS due to its inherent three-dimensionality and the potential for introducing diversity at multiple points.

A successful DOS strategy aims to generate not only appendage diversity (variation of substituents) but also stereochemical and skeletal diversity. scispace.com The rigid and chiral nature of the this compound scaffold provides a fixed core upon which various substituents can be installed in a stereochemically defined manner.

One common approach in DOS is the "build/couple/pair" strategy, where building blocks are sequentially coupled to generate complexity. nih.gov The azabicyclic core can serve as a central building block in such a strategy. For example, the nitrogen atom can be coupled with a variety of carboxylic acids or other electrophiles, while other positions on the ring system could be functionalized to allow for further coupling reactions.

The goal of DOS is to explore a wide range of chemical space. cam.ac.uk By utilizing a core scaffold like this compound and applying a variety of synthetic transformations, it is possible to generate libraries of compounds with diverse shapes and functionalities. This approach increases the probability of discovering novel molecules with interesting biological activities. The use of sp3-rich scaffolds, such as the azabicyclo[4.1.0]heptane system, is particularly valuable in DOS as it leads to more three-dimensional and natural product-like molecules. frontiersin.org

Exploration in Medicinal Chemistry Research

Design and Synthesis of Conformationally Restricted Scaffolds for Modulating Biological Target Interactions

In drug design, constraining the conformation of a molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The 3-azabicyclo[4.1.0]heptane framework serves as a rigid scaffold that mimics the conformations of more flexible molecules while presenting substituents in well-defined spatial arrangements. researchgate.net This conformational rigidity is a key feature in designing molecules with improved selectivity and potency. nih.gov The introduction of a fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.

The synthesis of these scaffolds often involves multi-step sequences. An efficient approach involves the divergent synthesis from a common precursor, such as tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which can be prepared in four steps. researchgate.net This intermediate allows for the creation of various bifunctional derivatives. researchgate.net More recently, a transition-metal-free, sustainable method for the oxidative cyclopropanation of aza-1,6-enynes has been developed to produce functionalized azabicyclo[4.1.0]heptane derivatives in a single step under mild conditions. rsc.org These synthetic strategies provide access to sp³-enriched, 3D-shaped frameworks that are highly sought after in modern drug discovery projects. researchgate.net

Investigation of Interactions with Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine (B1211576), Norepinephrine (B1679862) Re-uptake Inhibition)

A significant area of research for 3-azabicyclo[4.1.0]heptane derivatives has been their activity as monoamine transporter inhibitors. These transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are crucial targets for treating neuropsychiatric disorders like depression. rsc.orgidrblab.orgresearchgate.net A class of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes has been identified as potent and selective triple reuptake inhibitors (TRIs), meaning they inhibit all three major monoamine transporters. acs.orgnih.gov

These compounds have demonstrated high in vitro potency and selectivity at SERT, NET, and DAT, along with excellent bioavailability and brain penetration in preclinical studies. acs.orgnih.gov In vivo microdialysis experiments confirmed that these derivatives effectively engage their targets in the brain, suggesting their potential for further development as antidepressant agents. acs.orgnih.gov The specific substitution patterns on the bicyclic scaffold allow for the "titration" of the SERT/NET/DAT activity ratio, enabling the fine-tuning of the pharmacological profile. researchgate.net

CompoundSERT (pKi)NET (pKi)DAT (pKi)Reference
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane (Derivative 17)8.987.927.92 idrblab.orgacs.org

Exploration as Enzyme Inhibitors (e.g., Inducible Nitric Oxide Synthase (iNOS) Inhibition, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs))

Beyond their effects on neurotransmitter systems, azabicyclo[4.1.0]heptane derivatives have been investigated for their potential to inhibit key enzymes. Research has indicated their role in the development of inhibitors for inducible nitric oxide synthase (iNOS). rsc.org Additionally, this scaffold has been explored in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a class of antiretroviral drugs used to treat HIV-1 infections. rsc.org The unique structural characteristics of the azabicyclo[4.1.0]heptane system are crucial for the biological activity and specificity required for effective enzyme inhibition. rsc.org

Structural Modifications for Biological Activity and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For 3-azabicyclo[4.1.0]heptane derivatives, modifications at various positions have been shown to significantly impact biological activity and selectivity. researchgate.net

Key findings from SAR studies include:

Aryl Substitution: The presence of a 3,4-dichlorophenyl group at the 6-position is often associated with high potency at monoamine transporters. acs.orgnih.gov

Side Chain Modification: Altering the alkoxyalkyl side chain at the 1-position can modulate the affinity and selectivity profile across SERT, NET, and DAT. acs.orgresearchgate.net

Fluorination: The strategic placement of fluorine atoms can enhance metabolic stability and target binding affinity. For example, fluorinated analogs often show increased resistance to metabolic degradation by cytochrome P450 enzymes. vulcanchem.com

Heteroaryl Introduction: Replacing an aryl group with a heteroaryl moiety can further refine the SERT/NET/DAT ratio, allowing for the development of compounds with tailored pharmacological effects. researchgate.net

These studies demonstrate that the rigid 3-azabicyclo[4.1.0]heptane scaffold provides a robust platform for systematic structural modifications to achieve desired biological outcomes.

Radiosynthesis and Labeling of Analogs for Research Probes

Radiolabeled analogs of bioactive molecules are indispensable tools for in vivo research, particularly for positron emission tomography (PET) imaging. PET allows for the non-invasive visualization and quantification of drug distribution and target engagement in living subjects. nih.govsnmjournals.org Analogs of 5-fluoro-3-azabicyclo[4.1.0]heptane can be labeled with positron-emitting radionuclides such as fluorine-18 (B77423) (¹⁸F) or copper-64 (⁶⁴Cu). nih.govacs.orgacs.org

For instance, N-(E)-fluorobutenyl nortropane derivatives have been synthesized and radiolabeled with ¹⁸F to create PET imaging agents for the dopamine transporter (DAT). acs.org These radiotracers have shown high uptake in brain regions rich in DAT, such as the putamen and caudate, allowing for the study of transporter density and occupancy by potential therapeutic agents. acs.org

Another strategy involves using bifunctional chelators to attach radiometals to the scaffold. nih.govresearchgate.net Macrobicyclic cage amine ligands, known as sarcophagines, can form exceptionally stable complexes with ⁶⁴Cu. nih.govresearchgate.net By conjugating these chelators to a targeting molecule built upon a bicyclic amine framework, researchers can create PET probes with high stability and selective uptake in target tissues. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Azabicyclo[4.1.0]heptanes

The synthesis of fluorinated azabicyclo[4.1.0]heptanes presents a significant challenge due to the inherent strain of the bicyclic system and the need for stereocontrol during fluorination. Current research is focused on developing more efficient, selective, and environmentally benign synthetic routes.

Recent advancements have seen the move away from harsh fluorinating agents towards more sophisticated and sustainable methods. For instance, transition-metal-free approaches are gaining traction. One such method involves the oxidative cyclopropanation of aza-1,6-enynes, which allows for the formation of multiple bonds in a single step under mild conditions. rsc.orgrsc.org This strategy offers an operationally simple and sustainable route to functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgrsc.org Another promising transition-metal-free method is the carbofluorination of TBS-protected nitrogen-containing cyclic enynols using inexpensive reagents like BF3·OEt2, which serves as both a Lewis acid and a fluorinating agent. thieme-connect.com

Ruthenium-catalyzed reactions have also proven effective for the synthesis of fluorinated 4-azabicyclo[4.1.0]heptane-3-carboxylates from fluorinated 1,7-enynes and diazo compounds. nih.gov This method is notable for its ability to create three carbon-carbon bonds in a single step under mild conditions. nih.gov Researchers are also exploring the use of visible-light photocatalysis for the synthesis of related azabicyclic systems, a strategy that offers a greener alternative to traditional thermal methods.

Future efforts will likely focus on expanding the substrate scope of these reactions and improving their stereoselectivity. The development of catalytic enantioselective methods for the synthesis of specific stereoisomers of 5-Fluoro-3-azabicyclo[4.1.0]heptane is a particularly important goal, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Table 1: Emerging Synthetic Methodologies for Fluorinated Azabicyclo[4.1.0]heptane Systems

Methodology Key Features Potential Advantages
Transition-Metal-Free Oxidative Cyclopropanation Utilizes aza-1,6-enynes; forms multiple bonds in a single step. rsc.orgrsc.org Sustainable, operationally simple, mild reaction conditions. rsc.orgrsc.org
Transition-Metal-Free Carbofluorination Employs inexpensive reagents like BF3·OEt2. thieme-connect.com Cost-effective, rapid reaction times at room temperature. thieme-connect.com
Ruthenium-Catalyzed Tandem Carbene Addition/Cyclopropanation Reaction of fluorinated 1,7-enynes with diazo compounds. nih.gov High efficiency, formation of three C-C bonds in one step. nih.gov
Visible-Light Photocatalysis Uses light to promote cycloaddition reactions. Environmentally friendly, potential for novel reactivity.
Enantioselective Catalysis Employs chiral catalysts to produce specific stereoisomers. researchgate.net Access to enantiomerically pure compounds with potentially distinct biological activities. researchgate.net

Expanding the Scope of Derivatization and Functionalization Strategies

The functionalization of the 3-azabicyclo[4.1.0]heptane core is crucial for modulating its physicochemical and pharmacological properties. While general reactions such as oxidation, reduction, and substitution at the nitrogen atom are known for the parent 7-azabicyclo[4.1.0]heptane, expanding the repertoire of reactions for the fluorinated analogue is a key area for future research.

The development of methods for the selective functionalization of the carbon skeleton is of particular interest. An efficient approach to previously unreported 6-functionalized 3-azabicyclo[4.1.0]heptane derivatives has been reported, starting from a common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.netresearchgate.net This strategy allows for the introduction of various functional groups, including the creation of novel bicyclic N-Boc protected γ-amino acids. researchgate.net

The introduction of a trifluoroacetyl group at the nitrogen atom of 7-azabicyclo[4.1.0]heptane has been shown to enhance electrophilicity and metabolic stability, reflecting modern strategies in fluorinated compound design. smolecule.com Future work will likely explore a wider range of fluorinated and non-fluorinated substituents at various positions of the this compound ring system to fine-tune its properties for specific biological targets. The development of late-stage functionalization techniques would be particularly valuable, allowing for the rapid generation of diverse compound libraries from a common intermediate.

Integration of Advanced Computational Modeling for Predictive Structure-Function Relationships

Computational modeling is becoming an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For complex molecules like this compound, in silico methods can provide valuable insights into its conformation, electronic properties, and potential interactions with biological targets. ontosight.aiontosight.aix-mol.com

Studies on related bicyclo[4.1.0]heptane derivatives have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models. researchgate.net These models help to understand the relationship between the steric and electrostatic properties of the molecules and their biological activity, and can be used to design more potent compounds. researchgate.net For instance, the addition of highly electronegative groups has been proposed to enhance the activity of MCHR1 antagonists based on this scaffold. researchgate.net

Density Functional Theory (DFT) calculations have been employed to study the stereochemistry and reaction mechanisms in the synthesis of related azabicyclic systems. vulcanchem.comvulcanchem.com Molecular docking and dynamic simulations are also powerful tools for predicting the binding modes of these compounds with their target proteins. nih.gov For example, such studies have been used to investigate the interactions of fluorinated thiazolidinone-pyrazole hybrids with α-amylase. nih.gov

Future research will undoubtedly leverage these and more advanced computational techniques to build predictive models for the biological activity of this compound derivatives. This will facilitate the design of compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug discovery process.

Identification of Novel Biological Targets and Therapeutic Research Directions for Azabicyclic Systems

The 3-azabicyclo[4.1.0]heptane scaffold is present in a number of biologically active compounds, suggesting a broad therapeutic potential for its derivatives. For instance, derivatives of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane have been identified as potent and selective triple reuptake inhibitors for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), with potential applications in the treatment of major depressive disorder. acs.org Other azabicyclo[4.1.0]heptane derivatives have shown activity as inducible nitric oxide synthase (iNOS) inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. rsc.orgresearchgate.net

The introduction of fluorine into organic molecules is a well-established strategy for enhancing their pharmacological properties, such as metabolic stability and binding affinity. nih.govrsc.orgnih.gov Therefore, this compound represents a promising starting point for the discovery of new therapeutic agents. The rigid, three-dimensional structure of the azabicyclic core can provide a unique conformational constraint that may lead to high selectivity for specific biological targets.

Future research should focus on screening libraries of this compound derivatives against a wide range of biological targets to identify new therapeutic opportunities. Given the activities of related compounds, areas of particular interest include neuroscience, infectious diseases, and inflammatory disorders. The exploration of this chemical space could lead to the development of novel drugs with improved efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-3-azabicyclo[4.1.0]heptane, and how do reaction conditions influence yields?

The synthesis of bicyclic amines like this compound often involves cyclization of precursor amines or aziridines. For structurally similar compounds (e.g., 6-(fluoromethyl)-3-azabicyclo[4.1.0]heptane), reactions under nitrogen atmosphere with DMF and sodium acetate at reflux (~2 hours) yield intermediates, followed by fluorination using agents like Selectfluor or DAST . Key factors include temperature control (0–6°C for fluorinated intermediates) and solvent choice (DMF-acetic acid mixtures improve cyclization efficiency) . Optimizing stoichiometry of fluorinating agents (e.g., 1.2–1.5 equivalents) minimizes side reactions.

Q. How can structural characterization of this compound be performed to confirm its bicyclic framework and fluorine substitution?

Use a combination of:

  • NMR : 19F^{19}\text{F} NMR to confirm fluorine presence (δ ~ -120 to -150 ppm for aliphatic fluorides) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to resolve bicyclic proton environments (e.g., bridgehead protons at δ 3.0–4.0 ppm) .
  • X-ray crystallography : Resolve bond angles and bridgehead geometry (e.g., 7-membered bicyclic systems show bond angles ~90–100°) .
  • HRMS : Confirm molecular ion peaks (e.g., C7_7H10_{10}FN requires m/z 127.0874) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Fluorinated bicyclic amines are sensitive to hydrolysis at extremes of pH. Stability studies on analogs (e.g., 6-Oxa-3-azabicyclo[3.1.1]heptane) show decomposition >40°C or in acidic/basic media (pH <3 or >10). Storage at 0–6°C in anhydrous solvents (e.g., THF) under nitrogen extends shelf life .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model bond dissociation energies (BDEs) and electrostatic potential maps. For example, fluorination at the bridgehead position increases electrophilicity, favoring nucleophilic attack at the aziridine nitrogen. Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogs to rationalize reaction pathways .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated bicyclic amines?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity : Ensure >97% purity via HPLC (as per pharmacopeial standards) .
  • Stereochemistry : Use chiral chromatography (e.g., Chiralpak IA) to separate enantiomers, as biological activity often depends on absolute configuration .
  • Assay conditions : Test under varied pH, temperature, and serum protein concentrations to identify false negatives .

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Asymmetric synthesis methods for bicyclic amines include:

  • Chiral auxiliaries : Use (S)-1-phenylethyl groups to induce stereochemistry during cyclization (e.g., 93% ee reported for similar compounds) .
  • Organocatalysts : Proline-derived catalysts (e.g., MacMillan catalyst) enable enantioselective fluorination via radical pathways .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures .

Q. What mechanistic insights explain the role of fluorine in modulating the pharmacokinetic properties of this compound?

Fluorine’s electronegativity enhances metabolic stability by:

  • Blocking cytochrome P450 oxidation at adjacent carbons.
  • Increasing lipophilicity (logP ~1.5–2.0) to improve blood-brain barrier penetration.
    Compare in vitro metabolic half-lives (e.g., microsomal stability assays) of fluorinated vs. non-fluorinated analogs to quantify effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.